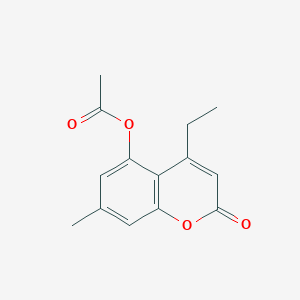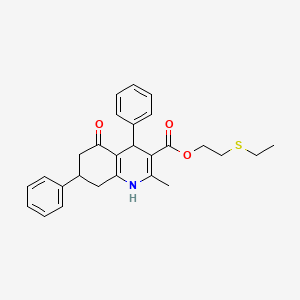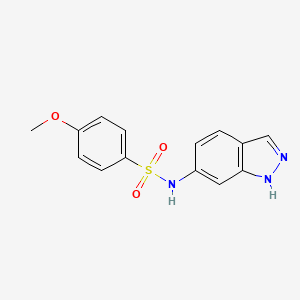
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate, also known as EMCA, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and food industry.
科学研究应用
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and food industry. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and anticoagulant activities. It has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for the development of new pesticides. In the food industry, this compound has been studied for its potential use as a food preservative due to its antimicrobial activity.
作用机制
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes, such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. It has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. In vivo studies have shown that this compound exhibits anti-inflammatory and anticoagulant activities. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it easy to store and transport. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, making it difficult to dissolve in aqueous solutions. It is also relatively expensive compared to other compounds with similar biological activities.
未来方向
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several potential future directions for research. In medicinal chemistry, this compound could be further studied for its potential application in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In agriculture, this compound could be further studied for its potential application as a pesticide. In the food industry, this compound could be further studied for its potential use as a food preservative. Additionally, this compound could be further studied to better understand its mechanism of action and to develop more efficient synthesis methods.
合成方法
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate can be synthesized using various methods, including the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt reaction. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst, such as piperidine. The Knoevenagel condensation method involves the reaction of salicylaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The Claisen-Schmidt reaction involves the condensation of salicylaldehyde with acetophenone in the presence of a base, such as sodium hydroxide. These methods have been used to synthesize this compound with high yields and purity.
属性
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-10-7-13(16)18-12-6-8(2)5-11(14(10)12)17-9(3)15/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBDMTJGLKICNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5116356.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole](/img/structure/B5116363.png)
![N'-[(5-nitro-2-furyl)methylene]cyclopentanecarbohydrazide](/img/structure/B5116367.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116373.png)
![8-chloro-N'-[1-(2-isopropoxyphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5116380.png)
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)
![2-ethoxy-3-{[(2-hydroxyphenyl)amino]methylene}-6-methyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B5116394.png)
![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)

![2-[(10-chloro-9-anthryl)methyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5116408.png)


![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-isobutyl-2-pyridinamine](/img/structure/B5116443.png)
